![molecular formula C11H11BrOS B13204263 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11BrOS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 4-bromothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromothiophenol: Shares the bromophenyl and sulfanyl groups but lacks the cyclopentanone ring.
Cyclopentanone: Contains the cyclopentanone ring but lacks the bromophenyl and sulfanyl groups.
2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is unique due to the combination of the bromophenyl group, sulfanyl group, and cyclopentanone ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H11BrOS |
|---|---|
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,11H,1-3H2 |
Clave InChI |
PLNQWBZUSLYZNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


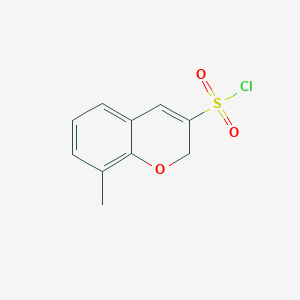
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)


![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
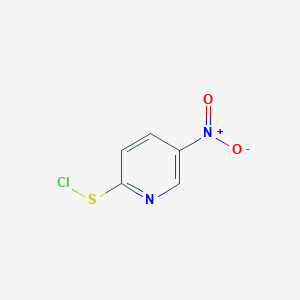
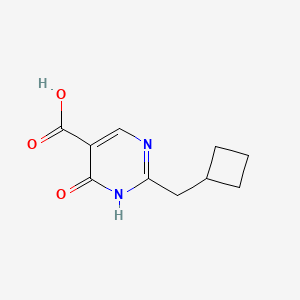
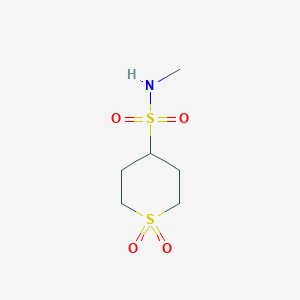
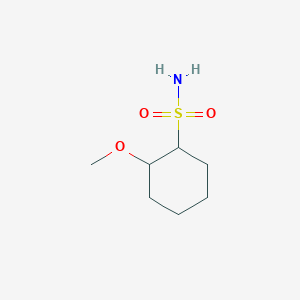
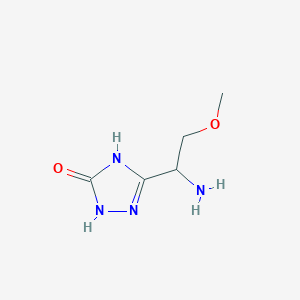

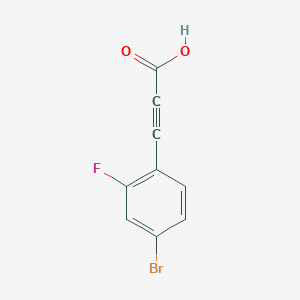
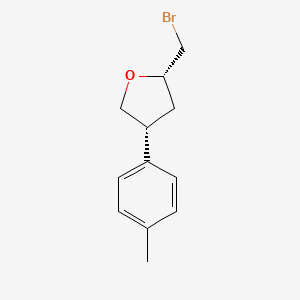
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
